1(R)-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid
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Overview
Description
1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid is an organoboron compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an acetamido group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions (Suzuki-Miyaura coupling).
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions, where an amine group on the phenyl ring reacts with acetic anhydride or acetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The acetamido group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a proteasome inhibitor.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition.
Pathways Involved: The compound can inhibit proteasome activity by binding to the active site, thereby disrupting protein degradation pathways.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the acetamido and carboxylic acid groups, making it less versatile in certain applications.
Bortezomib: A boronic acid-based drug used as a proteasome inhibitor, similar in function but with a different structure.
Uniqueness: 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C11H14BNO5 |
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Molecular Weight |
251.05 g/mol |
IUPAC Name |
3-[(2R)-2-acetamido-2-boronoethyl]benzoic acid |
InChI |
InChI=1S/C11H14BNO5/c1-7(14)13-10(12(17)18)6-8-3-2-4-9(5-8)11(15)16/h2-5,10,17-18H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
OBZSRKUYUGJGIM-JTQLQIEISA-N |
Isomeric SMILES |
B([C@H](CC1=CC(=CC=C1)C(=O)O)NC(=O)C)(O)O |
Canonical SMILES |
B(C(CC1=CC(=CC=C1)C(=O)O)NC(=O)C)(O)O |
Origin of Product |
United States |
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